molecular formula C8H9ClS B2529092 1-(4-Chlorophenyl)ethane-1-thiol CAS No. 113682-50-1

1-(4-Chlorophenyl)ethane-1-thiol

Cat. No.: B2529092
CAS No.: 113682-50-1
M. Wt: 172.67
InChI Key: PXILIQKXAPCUPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically involve the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 1-(4-Chlorophenyl)ethane.

    Substitution: Various substituted phenyl ethanethiols.

Scientific Research Applications

1-(4-Chlorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)ethane-1-thiol exerts its effects depends on its interaction with molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(4-Chlorophenyl)ethane: Lacks the thiol group, making it less reactive.

    4-Chlorothiophenol: Contains a thiol group directly attached to the phenyl ring.

Uniqueness: 1-(4-Chlorophenyl)ethane-1-thiol is unique due to the presence of both a thiol group and a 4-chlorophenyl group, which confer distinct reactivity and potential applications. The thiol group allows for specific interactions with biological molecules, while the chlorophenyl group provides additional chemical versatility.

Properties

IUPAC Name

1-(4-chlorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILIQKXAPCUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113682-50-1
Record name 1-(4-chlorophenyl)ethane-1-thiol
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